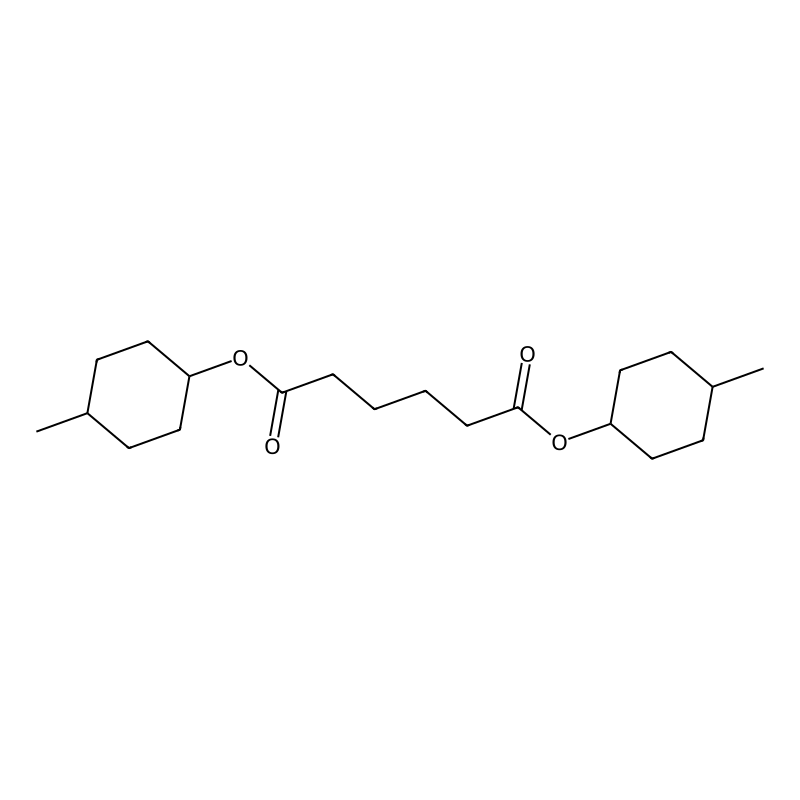Bis(4-methylcyclohexyl) adipate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Plasticizer
The presence of the adipate group (derived from adipic acid) suggests Bis(4-methylcyclohexyl) adipate might have plasticizing properties. Plasticizers are additives that increase the flexibility and elasticity of polymers. Further research would be needed to confirm this potential application .
Organic Synthesis Intermediate
Bis(4-methylcyclohexyl) adipate's structure could make it a useful intermediate in organic synthesis. Organic intermediates are chemicals used in the multi-step processes to create other valuable compounds. The presence of functional groups like the ester moieties could be used in various synthetic transformations .
Bis(4-methylcyclohexyl) adipate is an organic compound with the molecular formula . It is a diester formed from adipic acid and 4-methylcyclohexanol. This compound is characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to an adipate backbone. It is typically a colorless to pale yellow liquid and has applications in various industrial processes due to its favorable physical and chemical properties, such as low volatility and good thermal stability .
- Esterification: The formation of the diester from adipic acid and 4-methylcyclohexanol occurs through a condensation reaction, releasing water. This reaction is typically catalyzed by an acid catalyst under heat.
- Hydrolysis: In the presence of water and under acidic or basic conditions, Bis(4-methylcyclohexyl) adipate can undergo hydrolysis to regenerate adipic acid and 4-methylcyclohexanol.
- Transesterification: This reaction can also occur where Bis(4-methylcyclohexyl) adipate reacts with another alcohol, leading to the exchange of alkoxy groups.
These reactions are significant for applications in polymer chemistry and material science, particularly in the synthesis of polyesters .
The synthesis of Bis(4-methylcyclohexyl) adipate typically involves:
- Esterification Process:
- Reacting adipic acid with 4-methylcyclohexanol.
- Using an acid catalyst (e.g., sulfuric acid).
- Heating the mixture to promote the reaction while removing water to drive the equilibrium towards product formation.
- Purification:
- The crude product can be purified through distillation or chromatography to isolate pure Bis(4-methylcyclohexyl) adipate.
This method highlights its straightforward synthetic route, making it accessible for industrial applications .
Bis(4-methylcyclohexyl) adipate finds several applications across different industries:
- Plasticizers: It is used as a plasticizer in polymers to enhance flexibility and durability.
- Coatings: Employed in coating formulations for its solvent properties and ability to improve adhesion.
- Lubricants: Its thermal stability makes it suitable for use in high-performance lubricants.
- Chemical Intermediates: Used in the synthesis of other chemical compounds due to its reactivity as an ester .
Several compounds share structural similarities with Bis(4-methylcyclohexyl) adipate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Bis(2-ethylhexyl) adipate | Commonly used plasticizer; higher molecular weight | |
| Bis(3,4-epoxycyclohexylmethyl) adipate | Contains epoxy groups; used in specialty coatings | |
| Di-n-butyl adipate | Lower viscosity; often used in lubricants | |
| Diisodecyl phthalate | Phthalate-based plasticizer; different functional group |
Uniqueness: Bis(4-methylcyclohexyl) adipate's distinct cyclohexyl structure provides unique properties such as enhanced thermal stability and flexibility compared to other common plasticizers like di-n-butyl adipate or diisodecyl phthalate. Its specific application in high-performance environments sets it apart from similar compounds .








